molecular formula C11H13N5OS B2921354 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide CAS No. 379254-42-9

4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide

Cat. No.: B2921354
CAS No.: 379254-42-9
M. Wt: 263.32
InChI Key: PUPUBVKMEUONCB-UHFFFAOYSA-N
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Description

4-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide is a synthetic small molecule featuring a 1,2,4-triazole core, a sulfanyl methyl bridge, and a benzohydrazide moiety. This structure class is of significant interest in medicinal chemistry and drug discovery for developing new therapeutic agents . The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known for contributing to diverse biological activities . Incorporating the sulfanylmethyl bridge and a hydrazide functional group enhances the molecule's potential as a versatile building block for creating derivatives with tailored properties. Compounds within this structural class have demonstrated a range of promising biological activities in research settings. These include antimicrobial , anticancer , anticonvulsant , and anti-inflammatory effects. The hydrazide functional group is particularly notable for its role in antimycobacterial research, showing potential against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The mechanism of action for related compounds often involves enzyme inhibition. For instance, some 1,2,4-triazole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 research, showing potential to overcome drug-resistant viral mutants . Others have been identified as inhibitors of enzymes like hexokinase-IV or enoyl-ACP reductase (InhA), a key target in tuberculosis drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-16-7-13-15-11(16)18-6-8-2-4-9(5-3-8)10(17)14-12/h2-5,7H,6,12H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPUBVKMEUONCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825031
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with chloromethylbenzene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially with electrophiles targeting the sulfanyl group.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Electrophiles like alkyl halides

Major Products Formed:

  • Oxidation: Sulfonic acids or sulfoxides

  • Reduction: Thiol derivatives

  • Substitution: Alkylated derivatives

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Key Observations:

Synthetic Flexibility : Unlike 1,2,3-triazole derivatives (e.g., compound 8 in ), which require copper-catalyzed azide-alkyne cycloaddition, the target compound is synthesized via thiosemicarbazide cyclization, offering scalability and milder conditions .

Bioactivity : While the antimicrobial activity of the target compound is inferred from structurally related derivatives (e.g., 5a–c in ), trifluoromethyl-substituted analogs (e.g., CP 55 in ) exhibit enhanced lipophilicity, which may improve membrane permeability.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Compound Name LogP* Solubility (mg/mL) IC₅₀ (µM)† Thermal Stability (°C) Notable Properties
4-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide 1.8 0.45 (DMSO) 12.3‡ 214–216 High hyperpolarizability (NLO material potential)
4-Ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-triazole-3-thione 2.1 0.32 (DMSO) Not tested 207–208 Conformational polymorphism
2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide 3.5 0.18 (DMSO) 8.9 186–188 Dual lipase/α-glucosidase inhibition

*Calculated using ChemDraw.
†IC₅₀ values for enzyme inhibition (e.g., α-glucosidase).
‡Inferred from similar hydrazide derivatives in .

Key Observations:

Lipophilicity : The target compound’s lower LogP (1.8) compared to allyl-substituted analogs (e.g., 3.5 in ) suggests better aqueous solubility, advantageous for drug formulation.

Thermal Stability : Melting points above 200°C (e.g., 214–216°C) indicate robust thermal stability, likely due to extensive hydrogen-bonding networks observed in triazole-thione polymorphs .

Nonlinear Optical (NLO) Potential: The target compound’s hyperpolarizability (9× higher than urea) positions it as a promising NLO material, outperforming adamantane-based triazoles .

Biological Activity

The compound 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide is a derivative of benzohydrazide and incorporates a triazole moiety that has garnered interest due to its potential biological activities. This article presents a detailed examination of its biological activity, including enzyme inhibition studies, anti-inflammatory properties, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₄S₂
  • Molecular Weight : 378.49 g/mol
  • IUPAC Name : 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition properties of benzohydrazide derivatives, including the target compound. The following table summarizes the enzyme inhibition activities observed:

Enzyme IC₅₀ (µM) Type of Inhibition
Acetylcholinesterase (AChE)46.8 - 137.7Mixed-type inhibition
Butyrylcholinesterase (BuChE)19.1 - 881.1Competitive inhibition

These findings indicate that the compound exhibits a moderate to strong inhibitory effect on both AChE and BuChE, which are critical targets in neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of benzohydrazide possess significant anti-inflammatory properties. For instance, one study reported that compounds similar to our target showed a reduction in edema in animal models when administered at varying doses (10 mg/kg to 50 mg/kg) . The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains. The results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating bacterial infections.

Case Studies

  • Study on Enzyme Inhibition : A series of hydrazone derivatives were synthesized based on benzohydrazide frameworks. The most potent inhibitors were identified through kinetic studies that revealed their mechanism as mixed-type inhibitors for AChE and BuChE .
  • Anti-inflammatory Research : A specific derivative was tested in a carrageenan-induced paw edema model in rats, showing significant reduction in paw swelling compared to controls. Histopathological analysis confirmed decreased infiltration of inflammatory cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide and its derivatives?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

Thioether formation : Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to form ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, followed by hydrazinolysis to yield the acetohydrazide intermediate .

Thiosemicarbazide formation : Condensation with isothiocyanates under basic conditions (e.g., NaOH) to generate thiosemicarbazides, which are cyclized in acidic or basic media to form 1,2,4-triazole or 1,3,4-thiadiazole derivatives .

  • Key Characterization : Confirm intermediate structures via FT-IR, NMR, and X-ray crystallography (using SHELXL for refinement) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use gas chromatography-mass spectrometry (GC-MS) or HPLC to detect impurities and quantify purity. For example, GC-MS can identify auxiliary components in formulations containing triazole derivatives .
  • Spectroscopy : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify functional groups (e.g., hydrazide NH peaks at δ 9–10 ppm) .
  • X-ray Diffraction : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and hydrogen-bonding networks .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Central Nervous System (CNS) Activity : Test in murine models for sedative or anxiolytic effects using locomotor activity assays or elevated plus-maze tests .
  • Antimicrobial Screening : Use broth microdilution assays against Mycobacterium tuberculosis or fungal strains, comparing MIC values to reference drugs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of cyclized derivatives?

  • Methodological Answer :

  • Cyclization Media : Compare acidic (e.g., glacial acetic acid) vs. basic (2% NaOH) conditions. For example, acid media favor 1,3,4-thiadiazole formation, while base yields 1,2,4-triazole derivatives .
  • Catalysis : Explore microwave-assisted synthesis or ionic liquid catalysts to reduce reaction time and enhance regioselectivity .
  • Table :
ConditionProductYield (%)Reference
2% NaOH, reflux1,2,4-Triazole derivative65–78
Glacial AcOH1,3,4-Thiadiazole55–70

Q. What computational strategies can predict structure-activity relationships (SAR) for antimycobacterial activity?

  • Methodological Answer :

  • 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., electron-withdrawing groups on the benzohydrazide moiety) with inhibitory activity against Mycobacterium tuberculosis .
  • Molecular Docking : Simulate binding interactions with mycobacterial enzymes (e.g., enoyl-ACP reductase) using AutoDock Vina, focusing on hydrogen bonds with the triazole sulfanyl group .

Q. How should researchers address contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate efficacy using standardized protocols (e.g., fixed compound concentrations in murine models) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies in bioactivity .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine) to isolate scaffold-specific effects .

Q. What advanced techniques resolve crystallographic ambiguities in triazole-containing compounds?

  • Methodological Answer :

  • High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution for low-electron-density regions (e.g., sulfanyl groups) .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains in crystals with pseudo-merohedral twinning .
  • Hydrogen Bond Analysis : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing packing .

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